Cas no 2247106-75-6 (2-(3-Aminopropyl)propanedioic acid;hydrochloride)

2-(3-Aminopropyl)propanedioic acid hydrochloride is a functionalized organic compound featuring both amine and dicarboxylic acid groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The hydrochloride salt enhances its stability and solubility, facilitating handling and reactivity in aqueous or polar solvent systems. Its bifunctional structure allows for selective modifications, enabling its use in peptide coupling, polymer chemistry, and the preparation of complex molecular architectures. The compound’s balanced reactivity and compatibility with standard protecting group strategies make it valuable for controlled derivatization. Suitable for research and industrial applications, it offers a reliable building block for the development of bioactive molecules and specialty chemicals.
2-(3-Aminopropyl)propanedioic acid;hydrochloride structure
2247106-75-6 structure
Product Name:2-(3-Aminopropyl)propanedioic acid;hydrochloride
CAS No:2247106-75-6
MF:C6H12ClNO4
MW:197.616781234741
CID:6168803
PubChem ID:138040283
Update Time:2025-05-23

2-(3-Aminopropyl)propanedioic acid;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(3-aminopropyl)propanedioic acid hydrochloride
    • EN300-6492838
    • Z3379289602
    • 2-(3-Aminopropyl)propanedioic acid;hydrochloride
    • 2247106-75-6
    • Inchi: 1S/C6H11NO4.ClH/c7-3-1-2-4(5(8)9)6(10)11;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H
    • InChI Key: YSOTUQKWZLZFCN-UHFFFAOYSA-N
    • SMILES: Cl.OC(C(C(=O)O)CCCN)=O

Computed Properties

  • Exact Mass: 197.0454856g/mol
  • Monoisotopic Mass: 197.0454856g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 143
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101Ų

2-(3-Aminopropyl)propanedioic acid;hydrochloride Pricemore >>

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1PlusChem
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Additional information on 2-(3-Aminopropyl)propanedioic acid;hydrochloride

2-(3-Aminopropyl)propanedioic Acid Hydrochloride: A Comprehensive Overview

2-(3-Aminopropyl)propanedioic acid hydrochloride, with the CAS number 2247106-75-6, is a compound of significant interest in various scientific and industrial applications. This compound, often referred to as APPA hydrochloride, is a derivative of propanedioic acid, which is commonly known as succinic acid. The presence of the 3-aminopropyl group introduces unique chemical properties, making it a valuable molecule in fields such as pharmaceuticals, materials science, and biotechnology.

The chemical structure of 2-(3-Aminopropyl)propanedioic acid hydrochloride consists of a succinic acid backbone with an aminoalkyl substituent. This structure allows for versatile reactivity and functionality. The hydrochloride form indicates that the compound exists as a salt, which can influence its solubility and stability in different solvents. Recent studies have highlighted the importance of such structural features in determining the compound's behavior in biological systems and industrial processes.

One of the key areas where APPA hydrochloride has garnered attention is in drug delivery systems. Researchers have explored its potential as a linker or carrier molecule due to its ability to form stable complexes with other compounds. For instance, studies published in 2023 have demonstrated its effectiveness in enhancing the bioavailability of certain therapeutic agents by modifying their pharmacokinetic profiles. This advancement underscores the compound's role in modern pharmaceutical development.

In addition to its pharmaceutical applications, APPA hydrochloride has also found utility in materials science. Its ability to act as a chelating agent makes it valuable in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. Recent research has shown that incorporating this compound into MOFs can improve their mechanical strength and porosity, making them suitable for gas storage and catalytic applications.

The synthesis of 2-(3-Aminopropyl)propanedioic acid hydrochloride typically involves multi-step chemical reactions, including nucleophilic substitution and acid-base neutralization. Optimization of these reactions is crucial to ensure high yield and purity. Advances in catalytic methods, as reported in 2023, have significantly improved the efficiency of this synthesis process, making it more scalable for industrial production.

The physical properties of this compound are equally important for its applications. It exhibits good solubility in polar solvents such as water and methanol, which facilitates its use in solution-based processes. Its melting point and thermal stability are also critical factors that determine its suitability for various manufacturing techniques.

In terms of safety and handling, while APPA hydrochloride is not classified as a hazardous material under standard conditions, proper precautions should be taken during handling to avoid exposure to moisture or incompatible substances. Storage recommendations include keeping it in a dry environment away from direct sunlight.

The growing interest in sustainable chemistry has led researchers to explore eco-friendly methods for synthesizing and utilizing this compound. Recent studies have focused on reducing waste generation during its production and identifying renewable feedstocks for its synthesis.

In conclusion, 2-(3-Aminopropyl)propanedioic acid hydrochloride, with CAS number 2247106-75-6, is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and functional groups make it an essential component in modern scientific research and industrial processes. As advancements continue to emerge, this compound is poised to play an even greater role in shaping future innovations.

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